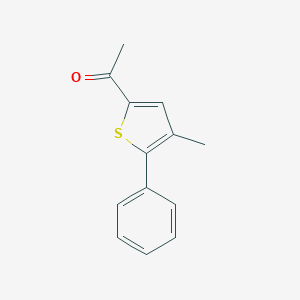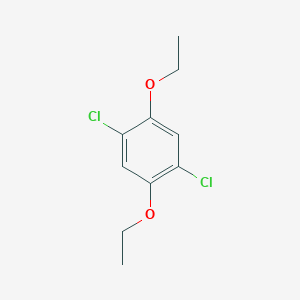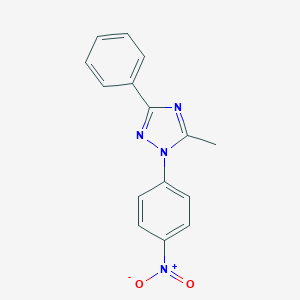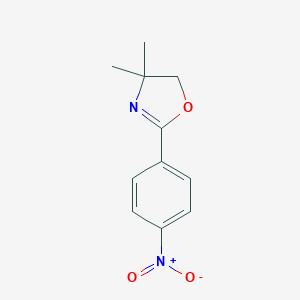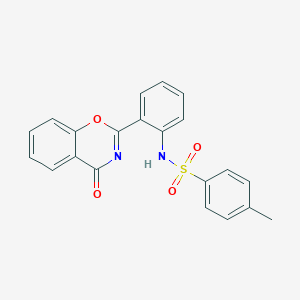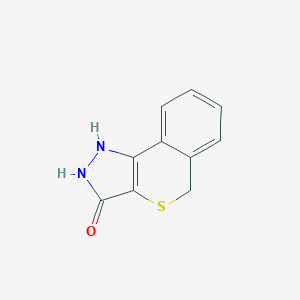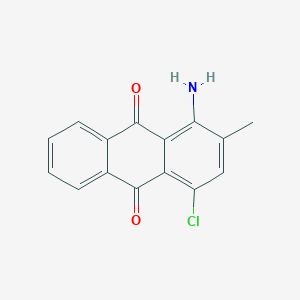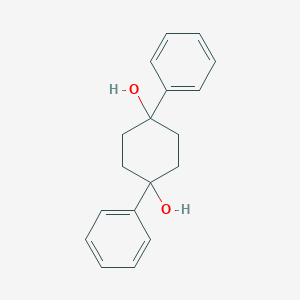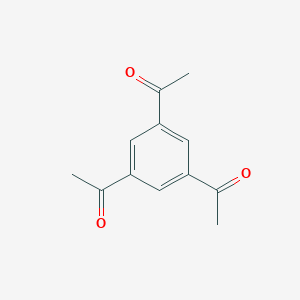
2,3,5,6-Tetramethylaniline
Vue d'ensemble
Description
2,3,5,6-Tetramethylaniline (TMA) is a colorless to pale yellow liquid that is widely used in various industries, including pharmaceuticals, agrochemicals, and dyes. TMA is also a useful intermediate in the synthesis of several organic compounds. In recent years, TMA has drawn significant attention from researchers due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylaniline is not well understood. However, studies have suggested that 2,3,5,6-Tetramethylaniline may act as a reactive intermediate in several organic reactions. 2,3,5,6-Tetramethylaniline has also been shown to act as a catalyst in several organic reactions.
Effets Biochimiques Et Physiologiques
2,3,5,6-Tetramethylaniline has been shown to have several biochemical and physiological effects. 2,3,5,6-Tetramethylaniline has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. 2,3,5,6-Tetramethylaniline has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,3,5,6-Tetramethylaniline has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5,6-Tetramethylaniline has several advantages and limitations for lab experiments. One of the advantages of 2,3,5,6-Tetramethylaniline is that it is a useful intermediate in the synthesis of several organic compounds. 2,3,5,6-Tetramethylaniline is also a useful catalyst in several organic reactions. However, 2,3,5,6-Tetramethylaniline has some limitations for lab experiments. 2,3,5,6-Tetramethylaniline is highly toxic and must be handled with care. 2,3,5,6-Tetramethylaniline is also highly reactive and can react with several organic compounds.
Orientations Futures
2,3,5,6-Tetramethylaniline has several potential future directions for scientific research. One potential future direction is the development of new synthetic methods for 2,3,5,6-Tetramethylaniline. Another potential future direction is the development of new organic compounds using 2,3,5,6-Tetramethylaniline as an intermediate. 2,3,5,6-Tetramethylaniline may also have potential applications in the development of new drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, 2,3,5,6-Tetramethylaniline is a useful intermediate in the synthesis of several organic compounds. 2,3,5,6-Tetramethylaniline has several potential applications in scientific research, including as a catalyst in several organic reactions and as a potential drug for the treatment of cancer and inflammation. 2,3,5,6-Tetramethylaniline has several advantages and limitations for lab experiments, and future research should focus on developing new synthetic methods for 2,3,5,6-Tetramethylaniline and exploring its potential applications in scientific research.
Méthodes De Synthèse
2,3,5,6-Tetramethylaniline can be synthesized by several methods, including the Friedel-Crafts alkylation of aniline with trimethylaluminum, the reaction of N,N-dimethylaniline with formaldehyde, and the reaction of N,N-dimethylaniline with methyl iodide. Among these methods, the Friedel-Crafts alkylation of aniline with trimethylaluminum is the most commonly used method for the synthesis of 2,3,5,6-Tetramethylaniline.
Applications De Recherche Scientifique
2,3,5,6-Tetramethylaniline has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,3,5,6-Tetramethylaniline is in the synthesis of organic compounds. 2,3,5,6-Tetramethylaniline is a useful intermediate in the synthesis of several organic compounds, including dyes, agrochemicals, and pharmaceuticals. 2,3,5,6-Tetramethylaniline is also used as a catalyst in several organic reactions.
Propriétés
IUPAC Name |
2,3,5,6-tetramethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZPJZYQBNOPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392645 | |
| Record name | 2,3,5,6-tetramethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylaniline | |
CAS RN |
2217-46-1 | |
| Record name | 2,3,5,6-Tetramethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-tetramethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



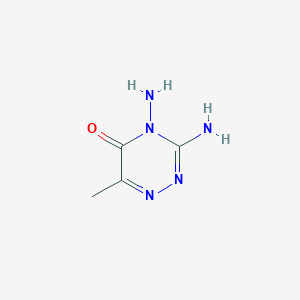
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)
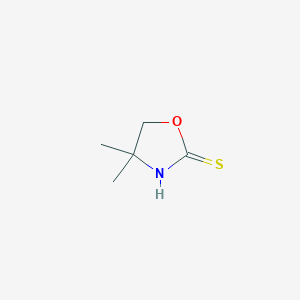
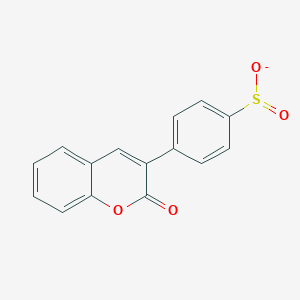
![Propanedinitrile, [(4-methylphenyl)hydrazono]-](/img/structure/B188971.png)
